molecular formula C18H15FN2O2S B11510251 2-{[2-(2-Fluorophenoxy)ethyl]sulfanyl}-6-phenylpyrimidin-4-ol

2-{[2-(2-Fluorophenoxy)ethyl]sulfanyl}-6-phenylpyrimidin-4-ol

Cat. No.: B11510251
M. Wt: 342.4 g/mol
InChI Key: AWLVUGSKZBLQGF-UHFFFAOYSA-N
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Description

2-{[2-(2-Fluorophenoxy)ethyl]sulfanyl}-6-phenylpyrimidin-4-ol is a chemical compound with a complex structure that includes a pyrimidine ring substituted with phenyl and fluorophenoxyethyl groups

Preparation Methods

The synthesis of 2-{[2-(2-Fluorophenoxy)ethyl]sulfanyl}-6-phenylpyrimidin-4-ol typically involves multiple steps, starting from acyclic starting materials. The synthetic route may include the following steps:

    Formation of the pyrimidine ring: This can be achieved by reacting benzylidene acetones with ammonium thiocyanate in refluxing benzene or cyclohexanol.

    Aromatization: The heterocyclic ring is aromatized in boiling xylene in the presence of sulfur.

    Substitution reactions:

Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-{[2-(2-Fluorophenoxy)ethyl]sulfanyl}-6-phenylpyrimidin-4-ol can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorophenoxyethyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure conditions to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{[2-(2-Fluorophenoxy)ethyl]sulfanyl}-6-phenylpyrimidin-4-ol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its antitrypanosomal and antiplasmodial activities.

    Industry: The compound may have applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[2-(2-Fluorophenoxy)ethyl]sulfanyl}-6-phenylpyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with other molecules.

Comparison with Similar Compounds

2-{[2-(2-Fluorophenoxy)ethyl]sulfanyl}-6-phenylpyrimidin-4-ol can be compared with other similar compounds, such as:

    2-{[2-(2-Fluorophenoxy)ethyl]sulfanyl}-4,6-pyrimidinediamine: This compound has a similar structure but with different substitutions on the pyrimidine ring.

    2-{[2-(2-Fluorophenoxy)ethyl]sulfanyl}-6-methyl-4(1H)-pyrimidinone: This compound has a methyl group instead of a phenyl group on the pyrimidine ring.

The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C18H15FN2O2S

Molecular Weight

342.4 g/mol

IUPAC Name

2-[2-(2-fluorophenoxy)ethylsulfanyl]-4-phenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C18H15FN2O2S/c19-14-8-4-5-9-16(14)23-10-11-24-18-20-15(12-17(22)21-18)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,20,21,22)

InChI Key

AWLVUGSKZBLQGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCCOC3=CC=CC=C3F

Origin of Product

United States

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